2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O4S/c1-36-21-12-8-9-19(15-21)17-33-28(35)27-26(22(16-30-27)20-10-4-3-5-11-20)32-29(33)38-18-25(34)31-23-13-6-7-14-24(23)37-2/h3-16,30H,17-18H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPHWODPHDJKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine derivatives, which are known for their diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
With a molecular weight of approximately 382.48 g/mol . The compound features a complex arrangement with multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O3S |
| Molecular Weight | 382.48 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have indicated that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to This compound have shown efficacy against various cancer cell lines, including:
- HeLa (cervical adenocarcinoma) - Moderate cytotoxicity observed.
- PC3 (prostate adenocarcinoma) - Demonstrated notable activity.
- MDA-MB-231 (breast cancer) - Significant growth inhibition.
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways, including the modulation of MAPK and PI3K/Akt pathways.
Enzyme Inhibition
The compound has been identified as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in neuroinflammatory disorders. Inhibition of MPO can reduce oxidative stress and inflammation, making it a potential therapeutic target for conditions such as:
- Atherosclerosis
- Neurodegenerative diseases
In vitro studies have demonstrated that similar derivatives effectively inhibit MPO activity, leading to decreased production of reactive oxygen species (ROS) and inflammatory cytokines .
Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of a series of pyrrolo[3,2-d]pyrimidine derivatives on cancer cell lines. The findings indicated that compounds with methoxy substitutions exhibited enhanced anticancer activity compared to their unsubstituted counterparts. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of similar compounds in models of oxidative stress-induced neuronal damage. The results showed that these compounds significantly reduced neuronal cell death and preserved mitochondrial function through the inhibition of MPO .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antimicrobial activity. For instance, a docking study demonstrated enhanced activity against various microbial strains, suggesting that this compound could be developed into a promising antimicrobial agent .
Anticancer Potential
Research has shown that compounds featuring the pyrrolo[3,2-d]pyrimidine scaffold can inhibit key enzymes involved in cancer cell proliferation, including tubulin and various kinases . This inhibition suggests potential applications in cancer therapy, where targeting these pathways could lead to reduced tumor growth and metastasis.
Other Pharmacological Activities
The compound may also exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. The diverse functional groups present in its structure allow for multiple interactions with biological targets, enhancing its therapeutic potential across various diseases .
Case Study 1: Antimicrobial Activity
In a recent study published in the Egyptian Journal of Chemistry, researchers synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their antimicrobial efficacy. The results showed that certain modifications to the core structure significantly improved their effectiveness against resistant bacterial strains .
Case Study 2: Anticancer Research
A study focused on the anticancer properties of pyrrolo[3,2-d]pyrimidine derivatives highlighted their ability to induce apoptosis in cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation . This finding opens avenues for further exploration in drug development targeting various cancers.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrrolo[3,2-d]pyrimidine derivatives, focusing on substituent effects, linker chemistry, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings
Linker Chemistry and Activity :
- The thioether linker (X = S) in the target compound and compound 12 () is associated with reduced kinase insert domain receptor (KDR) inhibition compared to oxygen-linked analogs (e.g., compound 16, IC₅₀ = 33 nM vs. 110 nM for compound 12) . This suggests that sulfur linkers may sterically or electronically hinder target binding. However, the target compound’s 3-methoxybenzyl and 2-methoxyphenyl groups could mitigate this effect by enhancing solubility or alternative binding interactions.
In contrast, dichlorophenyl substituents () may enhance target affinity via hydrophobic or halogen-bonding interactions . 7-Position: The phenyl group at the 7-position is conserved across multiple analogs (Table 1), indicating its role in maintaining core scaffold stability and π-π stacking interactions .
Acetamide Modifications: The N-(2-methoxyphenyl)acetamide group in the target compound contrasts with the N-(3,4-dichlorophenyl) group in .
Biological Activity Trends :
- Pyrrolo[3,2-d]pyrimidines with bulky substituents at the 3'-position (e.g., trifluoromethylphenyl in ) exhibit enhanced KDR inhibition, while bulky groups at the 4'- or 5'-positions decrease activity . The target compound’s 3-methoxybenzyl group aligns with favorable steric requirements for activity.
- N5-substituted derivatives () demonstrate antiproliferative activity in the low micromolar range, highlighting the scaffold’s versatility in targeting diverse pathways (e.g., kinases, DHFR) .
Q & A
Q. Basic
- X-ray crystallography : Resolves the fused pyrrolopyrimidine core and confirms substituent positions (e.g., 3-methoxybenzyl orientation) .
- NMR spectroscopy :
- FTIR : Stretching vibrations for C=O (~1650 cm⁻¹) and S–C (~650 cm⁻¹) verify functional groups .
How can researchers resolve contradictions in spectral data during structural validation?
Q. Advanced
- XRD disorder : For disordered regions (e.g., flexible methoxybenzyl groups), refine models using restraints or alternative space groups .
- Unexpected NMR shifts :
- Mass spectrometry : HR-ESI-MS confirms molecular weight and detects impurities (e.g., incomplete thiolation) .
What safety protocols are recommended for handling this compound?
Basic
Based on structural analogs (e.g., 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide):
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiols) .
- First aid : Immediate rinsing with water for skin/eye exposure; seek medical consultation for ingestion .
What strategies improve the yield of thioacetamide linkage formation?
Q. Advanced
- Catalytic optimization : Use Pd(II)/Cu(I) systems for C–S coupling, enhancing regioselectivity and reducing disulfide byproducts .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the thiolate intermediate, improving reaction kinetics .
- Purification : Gradient elution in flash chromatography (hexane/acetone) isolates the target compound from unreacted starting materials .
How can side reactions during pyrrolo[3,2-d]pyrimidine core synthesis be mitigated?
Q. Basic
- Oxidative dimerization : Add antioxidants (e.g., BHT) to prevent radical-mediated dimerization of intermediates .
- Hydrolysis : Control pH during condensation steps (pH 6–8) to avoid cleavage of the acetamide group .
- Byproduct removal : Liquid-liquid extraction (ethyl acetate/water) removes hydrophilic impurities .
How do substituents (e.g., methoxy groups) influence the scaffold’s reactivity?
Q. Advanced
- Electron-donating methoxy groups : Activate the pyrrolopyrimidine core for electrophilic substitution at the 7-phenyl position, directing functionalization .
- Steric effects : Bulky 3-methoxybenzyl groups hinder nucleophilic attack at the 2-position, necessitating elevated temperatures for thiolation .
- Solubility : Methoxy substituents enhance solubility in polar solvents (e.g., DMSO), facilitating NMR analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
